molecular formula C18H34O6 B14762602 9,10-Dihydroxyoctadecanedioic acid CAS No. 137-21-3

9,10-Dihydroxyoctadecanedioic acid

Cat. No.: B14762602
CAS No.: 137-21-3
M. Wt: 346.5 g/mol
InChI Key: NQBSWIGTUPEPIH-UHFFFAOYSA-N
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Description

9,10-Dihydroxyoctadecanedioic acid is a hydroxy fatty acid with the molecular formula C18H34O6

Preparation Methods

The synthesis of 9,10-Dihydroxyoctadecanedioic acid can be achieved through several methods. One common approach involves the use of oleic acid as a starting material. The oleic acid is first converted to 9,10-epoxystearic acid, which is then hydrolyzed to yield this compound. This process typically involves the use of hydrogen peroxide as an oxidizing agent and a catalyst such as phosphotungstic acid .

Industrial production methods often involve the use of more efficient and scalable processes. For example, the reaction of 8-chlorooctyne-1 with 1-iodo-6-chlorohexane, followed by a series of condensation, hydrolysis, and decarboxylation steps, can yield this compound in high purity .

Chemical Reactions Analysis

9,10-Dihydroxyoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium ethoxide, and ethyl malonate .

    Oxidation: The compound can be oxidized to form 9,10-epoxystearic acid using hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups at the hydroxyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield 9,10-epoxystearic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

9,10-Dihydroxyoctadecanedioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dihydroxyoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 10th positions allow the compound to participate in various biochemical reactions, including enzyme-mediated processes. These interactions can influence cellular functions and metabolic pathways, making the compound a valuable tool for studying biological systems .

Comparison with Similar Compounds

9,10-Dihydroxyoctadecanedioic acid can be compared with other similar compounds, such as 9,10-dihydroxystearic acid and 9,10-epoxystearic acid. While these compounds share some structural similarities, this compound is unique due to the presence of two hydroxyl groups and its specific chemical properties .

    9,10-Dihydroxystearic acid: Similar in structure but lacks the diacid functionality.

    9,10-Epoxystearic acid: Contains an epoxide group instead of hydroxyl groups.

These differences make this compound a distinct compound with unique applications and properties .

Properties

CAS No.

137-21-3

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

9,10-dihydroxyoctadecanedioic acid

InChI

InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24)

InChI Key

NQBSWIGTUPEPIH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O

Origin of Product

United States

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